1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWJEGYHPGIILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 1-methylpyrrole with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. The resulting intermediate is then oxidized to form the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the trichloroacetyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde serves as a key building block in the synthesis of more complex organic molecules and heterocycles. It can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate to form carboxylic acids.
- Reduction : Utilizing lithium aluminum hydride to generate reduced derivatives.
- Substitution Reactions : The trichloroacetyl group can participate in nucleophilic substitutions with amines or thiols.
These reactions facilitate the development of derivatives with enhanced properties for further applications in research and industry.
Biology
Research indicates that this compound may possess significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives containing the trichloroacetyl moiety enhance the compound's ability to penetrate microbial membranes, exhibiting effective inhibition against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, potentially through the activation of caspase-dependent pathways.
Medicine
The compound is being explored as a pharmaceutical intermediate or active ingredient in drug development. Its unique structural features allow it to interact with specific molecular targets, which may lead to the inhibition of enzyme activity or disruption of cellular processes related to disease mechanisms.
Industry
In industrial applications, 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and biological activities of related pyrrole derivatives:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile | Contains an amino group instead of carbonyl | Antimicrobial |
| 2-(4-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | Features trifluoromethyl group | Anticancer |
| Methyl 5-cyano-1H-pyrrole-3-carboxylate | Similar but with carboxylate group | Moderate antimicrobial |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Antimicrobial Studies
A comparative study indicated that this compound demonstrated effective inhibition against various bacterial strains, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anticancer Research
In vitro studies revealed that the compound induced apoptosis in cancer cell lines, suggesting a potential mechanism for its anticancer activity. The exact pathways involved are still under investigation, but initial findings point towards significant interactions with cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis methods, and notable properties:
*Calculated based on molecular formula C₉H₆Cl₃NO₂.
Structural and Electronic Differences
- Trichloroacetyl vs. Thiophene/Thiophenyl Groups : The trichloroacetyl group in the target compound is more electron-withdrawing than thiophene-based substituents (e.g., in or ), likely increasing electrophilicity at the carbaldehyde position. This could enhance reactivity in condensation or nucleophilic addition reactions.
- Pyrazole vs.
Biological Activity
1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biochemical research due to its unique structural properties and potential biological activities. This compound features a pyrrole ring substituted with a trichloroacetyl group and an aldehyde functional group, which contributes to its reactivity and biological significance.
- Molecular Formula : C₈H₆Cl₃NO₂
- Molecular Weight : 254.5 g/mol
- Melting Point : 118 - 123 °C
- Boiling Point : Approximately 350.8 °C
The biological activity of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde primarily arises from the reactivity of its functional groups. The trichloroacetyl group acts as an electrophile, allowing it to react with nucleophiles in biological systems. This property facilitates the formation of covalent bonds with various biomolecules, potentially leading to modifications in protein structure and function.
Anticancer Potential
Research indicates that derivatives of pyrrole compounds, including 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde, exhibit significant anticancer properties. For instance, studies have shown that similar pyrrole derivatives can inhibit cell proliferation in cancer cell lines, demonstrating cytotoxic effects .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, including those involved in cancer pathways. The electrophilic nature of the trichloroacetyl group allows it to form adducts with nucleophilic amino acids in active sites of enzymes, which can disrupt their function .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrrole derivatives:
- Cytotoxicity Studies :
- VEGFR-2 Inhibition :
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde | Pyrrole ring with trichloroacetyl and aldehyde | Electrophilic reactivity enhances biological activity |
| 1-Methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride | Pyrrole ring with sulfonyl chloride | Different reactivity due to sulfonyl group |
| 4,5-Diaryl-1H-pyrrole derivatives | Diarylated structure | Exhibits anti-mitotic properties |
Q & A
Q. What are the common synthetic routes for 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde?
Methodological Answer: The compound can be synthesized via:
Vilsmeier-Haack Reaction : Reacting a substituted pyrrolone with a Vilsmeier reagent (POCl₃/DMF) to introduce the aldehyde group. This method is widely used for carbaldehyde derivatives (e.g., pyrazole analogs) .
Nucleophilic Substitution : Replacing a chloro or bromo group with a trichloroacetyl moiety under basic conditions (e.g., K₂CO₃ or KOH in DMF). This step often follows the Vilsmeier-Haack reaction .
Formaldehyde Alkylation : Introducing the methyl group via formaldehyde under alkaline conditions, as seen in structurally similar compounds .
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC.
- Purify intermediates via recrystallization (e.g., ethyl acetate/petroleum ether) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Identify aldehyde protons (δ 9.5–10.5 ppm) and methyl/trichloroacetyl groups (δ 2.0–3.5 ppm). Compare with analogs like 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde .
- ¹³C NMR : Confirm carbonyl (C=O, δ 180–190 ppm) and aldehyde (δ 190–200 ppm) signals.
X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrrole vs. pyrazole ring substitution) by analyzing single-crystal structures .
Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns (e.g., loss of CO or Cl groups) .
Q. How should researchers purify this compound to achieve high yields?
Methodological Answer:
Recrystallization : Use ethyl acetate/petroleum ether (1:3 ratio) to remove unreacted starting materials .
Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (5–30%) for polar impurities.
Distillation : For volatile byproducts, use reduced-pressure distillation if applicable.
Advanced Research Questions
Q. How can reaction conditions be optimized for higher regioselectivity in synthesis?
Methodological Answer:
Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaOH) and solvents (DMF vs. THF) to favor the desired substitution pattern .
Temperature Control : Heating to 388 K (115°C) in DMF improves nucleophilic substitution efficiency but may increase side reactions .
Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the pyrrole ring can direct electrophilic attacks. Use DFT calculations to predict reactivity .
Q. Example Optimization Table :
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃/DMF, 0°C → RT | 65–75 | |
| Nucleophilic Substitution | KOH, DMF, 115°C | 80–85 |
Q. How to resolve contradictions in spectroscopic data interpretation?
Methodological Answer:
Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to confirm functional groups. For example, conflicting NOE signals in NMR can be resolved via crystallography .
Computational Modeling : Use Gaussian or ORCA to simulate NMR spectra and compare with experimental data .
Isotopic Labeling : Introduce ¹³C or ²H labels to track specific groups (e.g., aldehyde vs. acetyl) .
Q. What mechanistic insights explain the electrophilic reactivity of the aldehyde group?
Methodological Answer:
Electrophilic Reactivity : The aldehyde carbonyl acts as an electrophilic site, enabling nucleophilic additions (e.g., Grignard reactions). Acid/base catalysis (e.g., H⁺ or K₂CO₃) accelerates these reactions .
Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .
DFT Calculations : Map electron density distributions to predict reactivity hotspots (e.g., C-3 vs. C-5 positions) .
Q. How does this compound compare to analogs in biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) : Compare with analogs like 5-chloro-1-methylpyrazole-4-carbaldehyde. Test antimicrobial activity via MIC assays against E. coli or S. aureus .
Docking Studies : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
Toxicity Profiling : Use in vitro assays (e.g., MTT on HEK-293 cells) to assess cytotoxicity .
Q. What strategies improve crystallinity for X-ray analysis?
Methodological Answer:
Solvent Screening : Test polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) for slow evaporation .
Temperature Gradients : Cool saturated solutions gradually from 50°C to 4°C .
Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice structures .
Q. How to assign complex NMR signals in substituted pyrrole derivatives?
Methodological Answer:
2D NMR Techniques : Use HSQC and HMBC to correlate protons with carbons and confirm connectivity .
Decoupling Experiments : Suppress coupling between adjacent protons (e.g., aldehyde and methyl groups) .
Reference Compounds : Compare with spectra of simpler analogs (e.g., 3-methyl-1-phenylpyrazole-4-carbaldehyde) .
Q. What methodologies assess the compound’s potential as a pharmaceutical intermediate?
Methodological Answer:
Stability Testing : Perform accelerated degradation studies (40°C/75% RH) to evaluate shelf life .
Metabolic Profiling : Use liver microsomes to identify metabolic pathways (e.g., oxidation of the aldehyde group) .
Scale-Up Feasibility : Optimize solvent volumes and catalyst recovery for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
